molecular formula C8H9F2N B1445401 2-Fluoro-2-(2-fluorophenyl)ethan-1-amine CAS No. 1380279-04-8

2-Fluoro-2-(2-fluorophenyl)ethan-1-amine

Cat. No. B1445401
M. Wt: 157.16 g/mol
InChI Key: RZXPMHXTQIOYTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .


Molecular Structure Analysis

The molecular formula of “2-Fluoro-2-(2-fluorophenyl)ethan-1-amine” is C8H9F2N . The molecular weight is 157.16 g/mol .


Physical And Chemical Properties Analysis

The physical form of “2-Fluoro-2-(2-fluorophenyl)ethan-1-amine” is a powder . The molecular weight is 193.6 g/mol .

Scientific Research Applications

Fluorine-18 Labeled Estrogens for Imaging

Research has demonstrated the synthesis of fluorine-18 labeled estrogens, such as 16 alpha-[18F]fluoro-estradiol-17 beta, for selective uptake in target tissues like the uterus in immature rats, suggesting potential applications in medical imaging and diagnostics (Kiesewetter et al., 1984).

Fluorine-19 NMR for Calcium Detection

The use of fluorine-19 nuclear magnetic resonance (19F-NMR) spectroscopy has been explored for detecting intracellular calcium in vivo, employing compounds like 5-fluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (5F-BAPTA), demonstrating the potential for non-invasive measurements of cellular processes (Song et al., 1995).

Analgesic and Anti-inflammatory Activities

Fluorine-containing sydnones with styryl ketone groups have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing promising results in models of pain and inflammation (Deshpande & Pai, 2012).

Orexin-1 Receptor Antagonism in Binge Eating

Compounds with fluorinated elements, such as GSK1059865, have been studied for their role in modulating compulsive food consumption in rats, highlighting potential applications in treating eating disorders (Piccoli et al., 2012).

Safety And Hazards

“2-Fluoro-2-(2-fluorophenyl)ethan-1-amine” is associated with several hazards. It causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-fluoro-2-(2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXPMHXTQIOYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(2-fluorophenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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